2,4-difluoro-N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide

Medicinal Chemistry Physical Chemistry Structure-Activity Relationships

2,4-Difluoro-N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide is a synthetic aryl sulfonamide featuring a 2,4-difluorophenylsulfonamide head, a central ethyl spacer, and a pendant 3-methoxyphenyl-morpholine motif. The compound belongs to the broader class of morpholine-containing benzenesulfonamides, a chemotype extensively explored for voltage-gated sodium channel (Nav1.7) inhibition and gamma-secretase modulation.

Molecular Formula C19H22F2N2O4S
Molecular Weight 412.5 g/mol
CAS No. 920214-15-9
Cat. No. B6489214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-difluoro-N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide
CAS920214-15-9
Molecular FormulaC19H22F2N2O4S
Molecular Weight412.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(CNS(=O)(=O)C2=C(C=C(C=C2)F)F)N3CCOCC3
InChIInChI=1S/C19H22F2N2O4S/c1-26-16-4-2-3-14(11-16)18(23-7-9-27-10-8-23)13-22-28(24,25)19-6-5-15(20)12-17(19)21/h2-6,11-12,18,22H,7-10,13H2,1H3
InChIKeyAFWKDLQHJRNAPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Difluoro-N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide (CAS 920214-15-9): Structural Identity and Procurement Baseline


2,4-Difluoro-N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide is a synthetic aryl sulfonamide featuring a 2,4-difluorophenylsulfonamide head, a central ethyl spacer, and a pendant 3-methoxyphenyl-morpholine motif. The compound belongs to the broader class of morpholine-containing benzenesulfonamides, a chemotype extensively explored for voltage-gated sodium channel (Nav1.7) inhibition [1] and gamma-secretase modulation [2]. Its molecular formula is C19H22F2N2O4S (MW 412.5 g/mol). The unique substitution pattern—simultaneously incorporating a lipophilic 2,4-difluoro group, a hydrogen-bond-accepting morpholine ring, and a 3-methoxyphenyl hydrophobic anchor—creates a distinct pharmacophoric fingerprint relative to mono-fluoro, nitro-substituted, or piperidine-containing analogs, suggesting that simple in-class substitution is unreliable without direct comparative pharmacological data.

Why 2,4-Difluoro-N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide Cannot Be Interchanged with Generic Morpholine Sulfonamide Analogs


Within the morpholine sulfonamide series, even minor structural perturbations produce dramatic shifts in target engagement, isoform selectivity, and ADME profile. Replacement of the piperidine ring with morpholine in a Nav1.7 lead compound abolished inhibitory activity until the linker was shortened from methyleneoxy to oxygen, underscoring the exquisite sensitivity of this scaffold to linker geometry and heterocycle electronics [1]. Similarly, in the gamma-secretase inhibitor series, the introduction of polarity via oxygen atoms at specific positions on the morpholine or aryl ring simultaneously modulated CYP3A4 inhibition liabilities and amyloid-beta lowering potency [2]. The 2,4-difluoro substitution pattern on the sulfonamide phenyl ring is expected to alter both electronic (sigma-hole potential of the sulfonamide) and conformational (rotational barrier around the S–N bond) properties compared to unsubstituted, 4-fluoro, or 2,5-difluoro analogs [3]. Consequently, substituting this compound with a generic morpholine sulfonamide—even one with similar MW or logP—introduces an uncontrolled risk of altered potency, selectivity, and off-target CYP inhibition that cannot be predicted without compound-specific data.

Quantitative Comparative Evidence: 2,4-Difluoro-N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide vs. Closest Structural Analogs


Electronic Modulation: 2,4-Difluoro vs. 3-Nitro Substitution on the Sulfonamide Phenyl Ring

The 2,4-difluorophenylsulfonamide moiety in the target compound has a calculated Hammett sigma-meta value of +0.78 (sum of sigma-meta for 2-F and 4-F), significantly less electron-withdrawing than the 3-nitro substituent (sigma-meta +0.71 for a single nitro group; +1.42 for 3,5-dinitro). This difference modulates the NH acidity of the sulfonamide and its hydrogen-bond donor capacity [1]. A directly comparable analog, N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-nitrobenzene-1-sulfonamide (CAS not assigned, BenchChem ID B12169180), replaces the 2,4-difluoro pattern with a 3-nitro group, increasing electron deficiency and potentially altering metabolic stability . For procurement, the 2,4-difluoro compound avoids the nitro group's known liabilities (e.g., reductive metabolism to aniline derivatives associated with toxicity), making it a cleaner probe for mechanistic studies where nitro reduction confounds readouts.

Medicinal Chemistry Physical Chemistry Structure-Activity Relationships

Fluorine-Induced Conformational Restriction vs. Flexible Analogs

The presence of two ortho-related fluorine atoms (2,4-difluoro) on the sulfonamide phenyl ring restricts the rotational freedom of the S–N bond compared to unsubstituted or mono-fluoro analogs. Crystallographic surveys indicate that ortho-fluorine on an aryl sulfonamide can participate in intramolecular F···S or F···H–N interactions, biasing the conformation toward a specific geometry that may pre-organize the molecule for target binding [1]. Compounds such as 2,4-difluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide (BenchChem B12169178) share the difluoro pattern but alter the linker from a 3-methoxyphenyl-ethylene to an oxo-ethyl-2-phenylmorpholine, providing a cross-scaffold comparator. While head-to-head conformational data for the target compound are not available in the public domain, DFT calculations on analogous 2,4-difluorobenzenesulfonamides show a rotational barrier of approximately 8–12 kcal/mol around the S–N bond, compared to <2 kcal/mol for unsubstituted benzenesulfonamides [2]. This conformational bias can translate into measurable differences in binding entropy and thus target residence time, a parameter critical for in vivo efficacy.

Conformational Analysis Fluorine Chemistry Drug Design

CYP3A4 Liability Profiling: Morpholine- vs. Piperidine-Based Sulfonamides

In the gamma-secretase inhibitor series, replacement of a piperidine ring with morpholine in N-arylsulfonamides reduced CYP3A4 inhibition by 3- to 10-fold while preserving or enhancing gamma-secretase potency [1]. Specifically, analogs A (containing a cyclopropanol-piperidine) showed IC50 < 1 µM against CYP3A4, whereas morpholine-containing compounds B exhibited IC50 > 10 µM. Although the target compound contains a morpholine ring, the presence of the 3-methoxyphenyl group may further modulate CYP interactions through steric shielding of the metabolically labile morpholine α-carbons. A direct comparator is 2,4-difluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide (CAS 1060322-54-4), which differs by the position of the oxo group and phenyl connectivity. Published data on the comparator series indicate that para-substituted analogs exhibit 2- to 5-fold higher CYP3A4 IC50 values than their meta-substituted counterparts [2]. Therefore, the target compound's meta-methoxyphenyl substitution pattern may confer a distinct CYP inhibition profile compared to para-substituted or unsubstituted analogs, a critical factor for in vivo pharmacology studies where CYP-mediated drug-drug interactions can confound results.

Drug Metabolism CYP Inhibition Preclinical Safety

Predicted Solubility and Lipophilicity Window vs. Overly Lipophilic Analogs

Based on the consensus logP prediction (ALOGPS 2.1), the target compound has a calculated logP of approximately 2.8, which falls within the optimal range for CNS drug-like molecules (logP 2–4) while remaining below the threshold associated with high metabolic clearance (>3.5) [1]. The 3-methoxyphenyl group provides a balanced hydrophobic increment (π = +0.12) compared to a 3-trifluoromethoxy analog (π ≈ +0.65), which would push logP above 3.5. A comparator compound, 2,4-difluoro-N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide (target) versus a hypothetical 3-CF3O-phenyl analog, shows a calculated logP difference of approximately 0.8 log units, corresponding to a 6-fold difference in octanol/water partition. The nitrogen in the morpholine ring contributes to topological polar surface area (tPSA ≈ 65 Ų), aiding aqueous solubility. The morpholine pKa (~8.5) ensures partial ionization at physiological pH, potentially improving solubility over neutral piperidine analogs (pKa ~10) by avoiding pH-dependent precipitation in gastrointestinal or lysosomal compartments [2]. Without in-house solubility measurements for the exact compound, procurement decisions should be guided by these class-based predictions.

Physicochemical Properties Lipophilic Ligand Efficiency Drug-likeness

Optimal Procurement and Deployment Scenarios for 2,4-Difluoro-N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide


Ion Channel Mechanistic Probing: Nav1.7 Isoform Selectivity Studies

The target compound's morpholine sulfonamide scaffold is directly analogous to disclosed Nav1.7 inhibitors [1]. Its 2,4-difluoro substitution and 3-methoxyphenyl group differentiate it from the phenyl-ether linked analogs reported in the primary literature. Researchers investigating the structural determinants of Nav1.7 isoform selectivity over Nav1.5 (cardiac) should procure this compound as a 'missing' SAR probe to evaluate the contribution of the methoxyphenyl-morpholine side chain to voltage-sensing domain binding. Unlike the piperidine-based leads, the morpholine core and fluorine pattern predict a cleaner CYP profile and distinct conformational bias, enabling more interpretable electrophysiology results.

Gamma-Secretase Modulator Library Design and Fragment-Based Screening

Given the established role of morpholine N-arylsulfonamides as gamma-secretase inhibitors [2], this compound serves as a valuable fragment-like scaffold for library enumeration. The 3-methoxyphenyl group provides a vector for further functionalization (e.g., demethylation to phenol for bioconjugation, or Suzuki coupling after bromination at the 5-position). Its lower predicted logP relative to trifluoromethoxy analogs makes it a preferred starting point for maintaining ligand efficiency during hit-to-lead optimization. Procurement of gram quantities is recommended for parallel chemistry efforts.

CYP Inhibition Benchmarking and Metabolic Soft-Spot Identification

The class-level evidence indicates that morpholine-containing sulfonamides exhibit significantly lower CYP3A4 inhibition than piperidine analogs [3]. By procuring this compound alongside the 3-nitro analog (BenchChem B12169180) and the 4-oxoethyl-morpholine comparator (CAS 1060322-54-4), DMPK groups can establish an in-house SAR for CYP liability within this chemotype. The 2,4-difluoro pattern's resistance to oxidative defluorination (compared to mono-fluoro or unsubstituted phenyl rings) makes it a suitable negative control for metabolite identification studies using hepatocyte incubations.

Chemical Probe for Conformational Restriction in Target Engagement Assays

The predicted rotational barrier around the S–N bond (8–12 kcal/mol) imparted by the 2,4-difluoro substitution pattern [4] makes this compound a candidate for studies correlating conformational pre-organization with binding kinetics (e.g., SPR or ITC). Researchers comparing this compound against the unsubstituted benzenesulfonamide analog (lower barrier) can isolate the entropic contribution to target binding. The 3-methoxyphenyl group provides a convenient UV chromophore (λmax ≈ 272 nm) for concentration determination in binding assays, a practical advantage over non-chromophoric analogs.

Quote Request

Request a Quote for 2,4-difluoro-N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.